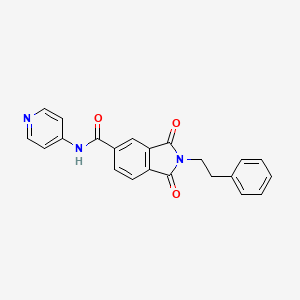![molecular formula C21H29N3O2 B11015620 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide](/img/structure/B11015620.png)
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide: is a synthetic compound that combines elements from both indole and pyrrolidine moieties. Let’s break down its structure:
-
Indole: : The indole ring system is a common heterocyclic motif found in various natural products, pharmaceuticals, and biological molecules. It consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In our compound, the indole portion is substituted at the 3-position with a methyl group.
-
Pyrrolidine: : The pyrrolidine ring is a five-membered saturated nitrogen-containing ring. In our compound, it forms part of the carboxamide group.
Preparation Methods
The synthetic routes to prepare this compound can vary, but here’s a general outline:
-
Fischer Indole Synthesis
- One approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. In our case, the starting materials would be 5-methyl-1H-indole-3-carbaldehyde and pentan-3-one.
- The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the indole-pyrrolidine structure.
-
Industrial Production
- Industrial-scale production may involve modifications of the Fischer indole synthesis or other efficient methods.
- Optimization of reaction conditions, solvent choice, and purification steps are crucial for large-scale synthesis.
Chemical Reactions Analysis
-
Reactivity
- This compound can undergo various reactions typical of indoles and amides.
- Examples include oxidation (e.g., N-oxidation), reduction (e.g., hydrogenation), and substitution (e.g., nucleophilic substitution at the carbonyl group).
-
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., Pd/C).
Substitution: Amine nucleophiles (e.g., ammonia or primary amines) for N-substitution.
-
Major Products
- Oxidation may lead to N-oxide formation.
- Reduction could yield the corresponding amine.
- Substitution reactions may modify the alkyl or aryl groups.
Scientific Research Applications
Chemistry: Investigating novel synthetic methods for indole-containing compounds.
Biology: Studying its interactions with biological receptors (e.g., GPCRs) due to the indole moiety.
Medicine: Exploring its potential as an anticancer agent or other therapeutic applications.
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole-based compounds.
Similar Compounds: Explore related structures, such as indole derivatives or pyrrolidine-containing molecules.
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential.
Properties
Molecular Formula |
C21H29N3O2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentan-3-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-4-17(5-2)23-21(26)16-11-20(25)24(13-16)9-8-15-12-22-19-7-6-14(3)10-18(15)19/h6-7,10,12,16-17,22H,4-5,8-9,11,13H2,1-3H3,(H,23,26) |
InChI Key |
LBZSQVXWCPKFGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11015539.png)
![2-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11015541.png)
![Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate](/img/structure/B11015544.png)
![Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11015549.png)
methanone](/img/structure/B11015552.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015572.png)
![(2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015576.png)
![N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B11015582.png)

![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11015595.png)
![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-diphenylprop-2-enamide](/img/structure/B11015600.png)
![(2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11015601.png)
![N-propyl-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11015607.png)
